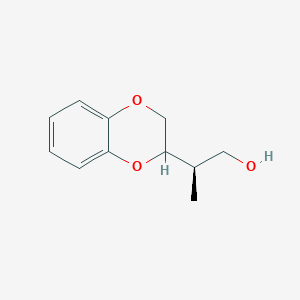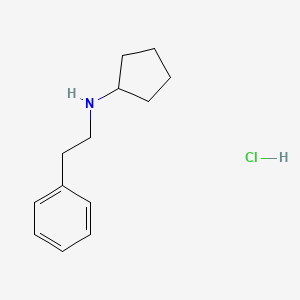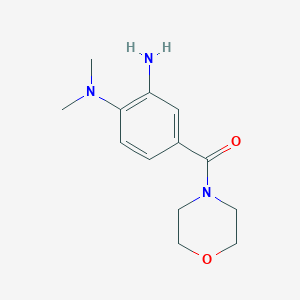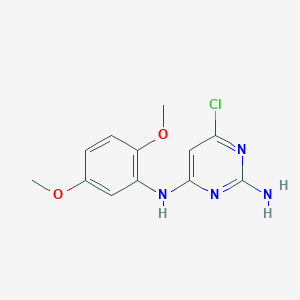![molecular formula C17H16FNO B2734988 [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol CAS No. 696609-49-1](/img/structure/B2734988.png)
[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol: is a chemical compound with the molecular formula C17H16FNO and a molecular weight of 269.31 g/mol . It is characterized by the presence of an indole core substituted with a 2-fluorobenzyl group and a methanol group. This compound is primarily used for research purposes and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the indole derivative.
Addition of the Methanol Group: The final step involves the reduction of the indole derivative to introduce the methanol group, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the indole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic reactions .
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors .
Medicine
- Explored for its potential therapeutic applications, although it is not currently used in clinical settings .
Industry
Mécanisme D'action
The mechanism of action of [1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole core and fluorobenzyl group. These interactions may involve binding to active sites or modulating the activity of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol: Similar structure but with a benzimidazole core instead of an indole core.
[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]methanol: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
Propriétés
IUPAC Name |
[1-[(2-fluorophenyl)methyl]-2-methylindol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,20H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUACOKMPLQKWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[(dimethylamino)methyl]-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2734905.png)
![(2E)-3-(furan-3-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2734906.png)
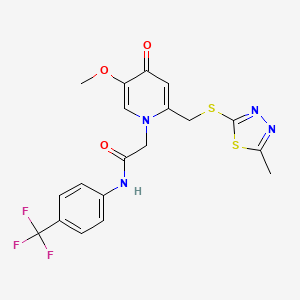
acetate](/img/structure/B2734911.png)
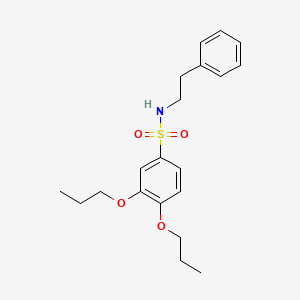
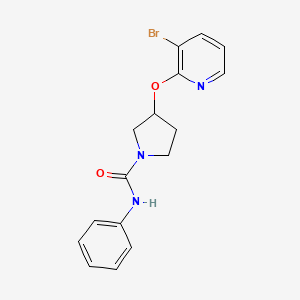
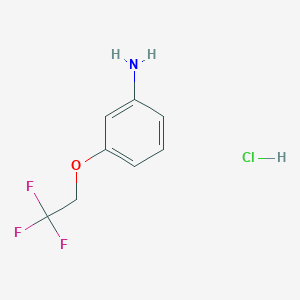
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2734917.png)
![N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-indole-5-carboxamide](/img/structure/B2734918.png)
